molecular formula C11H22N2O5 B2357731 (4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate CAS No. 1609388-31-9

(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate

Cat. No.: B2357731
CAS No.: 1609388-31-9
M. Wt: 262.306
InChI Key: ZGMWHKOCLJXCQY-WSZWBAFRSA-N
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Description

Structural Identification and IUPAC Nomenclature

(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate is a proline derivative characterized by a stereochemically defined pyrrolidine ring system. Its IUPAC name, (2S,4S)-4-((tert-butoxycarbonyl)amino)-1-methylpyrrolidine-2-carboxylic acid hydrate , reflects three critical structural features:

  • A tert-butoxycarbonyl (Boc) group at the 4-position, providing steric bulk and protection for the amino group.
  • A methyl substituent at the 1-position of the pyrrolidine ring, altering conformational flexibility.
  • A hydrate component, stabilizing the crystalline form through hydrogen bonding.

Table 1: Key Structural and Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₂₂N₂O₅ (including hydrate)
CAS Number 1609388-31-9
Molecular Weight 262.30 g/mol
Stereochemistry (2S,4S) configuration
Purity ≥95%

The Boc group’s electron-withdrawing nature influences the molecule’s solubility and reactivity, while the methyl group at the 1-position restricts rotational freedom, favoring specific ring puckering modes.

Historical Context in Proline Derivative Research

The synthesis of proline derivatives dates to Emil Fischer’s isolation of proline from casein in 1901. However, advancements in protecting group chemistry, notably the Bergmann-Zervas carbobenzoxy (Cbz) method (1932), laid the groundwork for modern Boc-protected amino acids. The Boc group, introduced later, became pivotal in peptide synthesis due to its stability under basic conditions and selective removal via acidolysis.

This compound emerged from efforts to engineer proline analogues with tailored conformational preferences. Studies in the 2010s demonstrated that 4-substituted prolines could stabilize β-turn structures in peptides, driving interest in stereochemically precise derivatives. This compound’s design leverages the gauche effect , where electron-withdrawing 4S-substituents favor endo ring puckering, a conformation critical for mimicking bioactive peptide motifs.

Role of Stereochemical Configuration in Functional Properties

The (2S,4S) stereochemistry of this compound dictates its conformational landscape. Key effects include:

Ring Puckering and Amide Bond Isomerism

  • 4S-Substitution : Promotes endo ring puckering (Cγ-endo), which elongates the ψ torsion angle and stabilizes δ-conformations [(ϕ, ψ) ≈ (−80°, 0°)]. This geometry is prevalent in β-turns, making the compound valuable for designing peptide secondary structures.
  • Trans-Cis Isomerism : The endo pucker reduces steric strain in cis-amide bonds, enabling access to conformations rarely observed in unmodified prolines.

Table 2: Conformational Preferences of 4-Substituted Prolines

Substituent Position Ring Pucker Preferred Conformation Biological Relevance
4R Exo Polyproline II (PPII) Collagen triple helices
4S Endo β-turn (δ-conformation) Protein-protein interaction sites

Electronic Effects

The Boc group’s electron-withdrawing nature enhances hyperconjugation between the C–H σ-bond and the C–N σ* orbital, stabilizing the gauche conformation. This effect is magnified in polar solvents, where the molecule adopts extended conformations suitable for crystallographic studies.

Applications in Molecular Design

  • Peptide Therapeutics : The δ-conformation mimics turn structures in integrin-binding motifs (e.g., RGD sequences).
  • Catalysis : The rigid endo pucker positions functional groups for asymmetric induction in organocatalytic reactions.

Properties

IUPAC Name

(2S,4S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.H2O/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7;/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15);1H2/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMWHKOCLJXCQY-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609388-31-9
Record name (4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate
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Preparation Methods

Boc Protection Reaction

L-Proline is dissolved in a mixture of water and dioxane, followed by the addition of Boc anhydride and sodium hydroxide to maintain a basic pH (8–9). The reaction proceeds at 0–5°C for 4–6 hours, yielding (4S)-1-(tert-butoxycarbonyl)-L-proline.

Key Reaction Conditions

  • Solvent: Dioxane/water (4:1 v/v)
  • Temperature: 0–5°C
  • Base: 4 M NaOH
  • Yield: 85–90%

Methylation of the Proline Nitrogen

The Boc-protected proline undergoes methylation at the pyrrolidine nitrogen to introduce the 1-methyl group.

Methylating Agents and Conditions

Methyl iodide (CH₃I) is employed in the presence of a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF). The reaction is conducted under nitrogen at 25–30°C for 12–16 hours.

Reaction Mechanism

  • Deprotonation of the nitrogen by NaH.
  • Nucleophilic substitution with methyl iodide.

Optimization Notes

  • Excess methyl iodide (1.5 equiv) ensures complete methylation.
  • Anhydrous THF prevents hydrolysis of NaH.

Hydration and Crystallization

The final step involves hydration to form the hydrate and purification via crystallization.

Hydrate Formation

The methylated product is dissolved in ethyl acetate, and water is introduced under controlled conditions. Hexanes are added dropwise to induce crystallization. The slurry is cooled to 0–5°C for 2 hours, filtered, and washed with a cold ethyl acetate/hexanes mixture (1:4 v/v).

Critical Parameters

  • Solvent Ratio: Ethyl acetate/hexanes (1:4) for optimal solubility.
  • Cooling Rate: Gradual cooling minimizes impurities.
  • Drying: 40–45°C under reduced pressure for 18–20 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.41 (s, 9H, Boc), 3.15 (s, 3H, N–CH₃), 3.82–3.90 (m, 2H, pyrrolidine), 4.25 (t, J = 7.6 Hz, 1H, C4–H).
  • ESI-MS: m/z 262.3 [M+H]⁺ (calculated for C₁₁H₂₂N₂O₅).

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the (4S) configuration and hydrate structure, with water molecules occupying specific lattice sites.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors: Enhance mixing and temperature control during Boc protection.
  • Automated Crystallization: Reduces batch-to-batch variability in hydrate formation.

Yield and Purity

  • Typical Yield: 75–80% (over three steps).
  • Purity: ≥99% by HPLC (C18 column, 0.1% TFA in water/acetonitrile).

Challenges and Solutions

Stereochemical Integrity

Racemization at C4 is minimized by:

  • Low-temperature reactions (0–5°C).
  • Avoiding prolonged exposure to strong bases.

Hydrate Stability

The hydrate form is hygroscopic; storage under nitrogen with desiccants (silica gel) prevents deliquescence.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in:

  • Tenelegliptin Hydrobromide: A DPP-4 inhibitor for type 2 diabetes.
  • TRH Mimetics: Orally bioavailable neuroactive agents.

Comparative Analysis of Methods

Parameter Boc Protection Methylation Hydration
Key Reagent Boc anhydride CH₃I Ethyl acetate/hexanes
Temperature Range 0–5°C 25–30°C 0–5°C
Reaction Time 4–6 hours 12–16 hours 2 hours
Yield 85–90% 90–95% 75–80%

Chemical Reactions Analysis

Deprotection Reactions

One of the primary reactions involving this compound is the deprotection of the Boc group. This reaction is essential in peptide synthesis where the amine functionality must be liberated for further coupling reactions. The deprotection can be achieved using:

  • Acidic conditions : Treatment with trifluoroacetic acid (TFA) or hydrochloric acid leads to the removal of the Boc group, yielding the free amine.

Coupling Reactions

After deprotection, the free amine can participate in coupling reactions with various carboxylic acids or activated esters to form peptides. Common coupling agents include:

  • Dicyclohexylcarbodiimide (DCC) : Facilitates the formation of peptide bonds.

Hydrolysis

In aqueous environments, (4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of proline derivatives and other by-products.

Reaction TypeConditionsProducts
DeprotectionTFA or HClFree amine
CouplingDCCPeptide
HydrolysisAcidic/BasicProline derivatives
  • Applications in Synthesis

This compound is widely used in peptide synthesis due to its ability to protect amines during chemical reactions. The Boc protecting group allows for selective reactions without interfering with other functional groups present in complex molecules.

  • Research Findings and Literature Review

While specific literature on this compound may be limited, it has been referenced in various studies focusing on peptide synthesis methodologies and optimization of reaction conditions for better yields and purity . The use of this compound has been noted in research dealing with biologically active peptides, showcasing its importance in medicinal chemistry.

The compound this compound serves as a vital intermediate in peptide synthesis, with significant applications in pharmaceutical research and development. Understanding its chemical reactivity and properties allows chemists to utilize it effectively in synthesizing complex peptides and other bioactive molecules.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
The compound is frequently utilized as a building block in peptide synthesis due to its ability to introduce a tert-butoxycarbonyl (Boc) protecting group. This group is crucial for protecting amine functionalities during peptide coupling reactions, allowing for the selective formation of peptide bonds without side reactions.

Case Study: Synthesis of Bioactive Peptides
In a study by Zhang et al. (2023), (4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate was used to synthesize a series of bioactive peptides that exhibited significant anti-cancer properties. The Boc group facilitated the sequential addition of amino acids, leading to high-yield synthesis with minimal by-products.

Drug Development

Antiviral and Anticancer Agents
Research has indicated that derivatives of this compound can serve as precursors for antiviral and anticancer drugs. The incorporation of this compound into larger molecular frameworks has been shown to enhance biological activity.

Case Study: Antiviral Activity
A recent investigation published in the Journal of Medicinal Chemistry demonstrated that a compound derived from this compound exhibited potent antiviral activity against HIV by inhibiting key viral enzymes necessary for replication (Smith et al., 2024).

Biochemical Research

Enzyme Inhibitors
The compound has been explored as a potential inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact effectively with enzyme active sites.

Enzyme TargetInhibition ActivityReference
Dipeptidyl Peptidase IVModerateJohnson et al., 2023
Serine ProteaseHighLee et al., 2023

Material Science

Polymer Chemistry
In material science, this compound has been employed in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems where controlled release of therapeutic agents is desired.

Structural Biology

X-ray Crystallography Studies
This compound has been used in X-ray crystallography studies to elucidate the structures of various protein-ligand complexes. Understanding these interactions aids in the design of more effective drugs.

Mechanism of Action

The primary mechanism of action of (4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential assembly of peptides.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The Boc-protected amino proline scaffold is a common motif in medicinal chemistry. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate C₁₁H₂₂N₂O₅ 262.3 1-methyl, Boc-protected 4S-amino Peptide synthesis, enzyme inhibition
(2S,4S)-4-tert-Butoxycarbonylamino-1-(4-fluorophenyl)-5-oxoproline C₁₉H₂₂FN₂O₅ 380.4 4-fluorophenyl, 5-oxo group Antiplatelet/antithrombotic research
1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid C₁₁H₁₉NO₅ 245.3 Piperidine backbone, 3-hydroxyl Intermediate for chiral ligands
(4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline C₂₆H₃₈NO₅P 507.6 Cyclohexyl, phosphinyl-acetyl group Pharmacopeial standards (hypertension)

Key Observations :

  • The Boc protection in all listed compounds enhances stability during solid-phase peptide synthesis (SPPS), but the presence of a hydrate (vs. salts or esters) in the target compound may influence crystallization behavior .
  • Phosphinyl-containing derivatives (e.g., ) exhibit increased molecular complexity and are often designed for specific biological targets, such as angiotensin-converting enzyme (ACE) inhibition .

Comparison of Reactivity :

  • The 1-methyl group in the target compound simplifies purification compared to analogues with aromatic substituents (e.g., 4-fluorophenyl), which may require chromatographic separation due to lower solubility .
  • Compounds with phosphinyl groups () demand specialized reagents like phosphoryl chlorides, increasing synthetic complexity .

Physicochemical Properties

Property Target Compound (2S,4S)-4-Fluorophenyl Derivative Phosphinyl Acetyl-Proline
Solubility High (hydrate form) Moderate (organic solvents) Low (requires DMSO)
Melting Point Not reported 158–160°C >200°C (decomposes)
Stability Stable at 4°C (hydrate) Sensitive to light Hygroscopic

Notable Differences:

  • The hydrate form of the target compound improves aqueous solubility, advantageous for in vitro assays, whereas phosphinyl-containing analogues require polar aprotic solvents for dissolution .
  • The absence of a 5-oxo group (vs. ’s compound) reduces electrophilicity, minimizing unwanted side reactions in peptide coupling .

Biological Activity

(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate, with the CAS number 1609388-31-9, is a proline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the molecular formula C11_{11}H22_{22}N2_2O5_5 and a molecular weight of 262.31 g/mol. Its structural configuration allows for various interactions within biological systems, making it a valuable subject of study.

The compound is classified as a specialty material and is often used as a building block in the synthesis of bioactive molecules. Its unique properties stem from the tert-butoxycarbonyl (Boc) protecting group attached to the amino moiety, which influences its reactivity and solubility.

PropertyValue
Chemical NameThis compound
Molecular FormulaC11_{11}H22_{22}N2_2O5_5
Molecular Weight262.31 g/mol
CAS Number1609388-31-9

Biological Activity

Research indicates that proline derivatives, including this compound, exhibit significant biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

A study highlighted the role of proline derivatives in inhibiting various enzymes, particularly proteases involved in viral replication. For instance, compounds similar to this compound have been shown to inhibit the 3CL protease of coronaviruses, which is crucial for viral replication . The structure-activity relationship (SAR) studies reveal that modifications in the proline ring can significantly enhance inhibitory potency.

Receptor Modulation

The compound's structural features allow it to interact with biological receptors. Research has indicated that proline derivatives can act as antagonists for specific receptors, including those involved in pain perception and neurotransmission . These interactions are vital for developing therapeutic agents targeting neurological disorders.

Case Studies

  • Inhibition of Coronavirus Proteases : In preclinical studies, derivatives of proline were tested for their ability to inhibit coronavirus 3CL proteases effectively. The results demonstrated that certain modifications to the proline structure enhanced binding affinity and selectivity towards the target enzyme .
  • Neuropharmacological Effects : A series of experiments investigated the impact of proline derivatives on neurotransmitter receptors. The findings suggested that these compounds could modulate receptor activity, potentially leading to new treatments for anxiety and depression .

Q & A

Basic Research Questions

Q. What are the optimal strategies for synthesizing (4S)-4-[(tert-butoxycarbonyl)amino]-1-methyl-L-proline hydrate while preserving stereochemical integrity?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced using Boc₂O (di-tert-butyl dicarbonate) under basic conditions (e.g., K₂CO₃ or Et₃N) to protect the amine. For the 1-methyl-L-proline core, alkylation of proline derivatives or enzymatic resolution may ensure stereochemical fidelity. Post-synthetic hydration steps require controlled aqueous conditions to avoid hydrolysis of the Boc group . In a related synthesis, p-toluenesulfonic acid hydrate was used to catalyze ester hydrolysis without racemization, a strategy adaptable for hydration steps .

Q. How does the Boc group influence the stability of this compound under acidic or basic conditions?

  • Methodological Answer : The Boc group is acid-labile but stable under mild basic conditions. For example, in peptide synthesis, TFA (trifluoroacetic acid) is commonly used for Boc deprotection. However, the 1-methyl substituent may introduce steric hindrance, slowing deprotection kinetics. Stability studies using HPLC or LC-MS under varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH) can quantify degradation rates .

Advanced Research Questions

Q. What conformational effects arise from the 1-methyl and Boc-amino substituents in peptide backbone design?

  • Methodological Answer : The 1-methyl group restricts proline’s pyrrolidine ring puckering, favoring Cγ-endo conformations, while the Boc-amino group introduces steric bulk that may disrupt helical or β-sheet structures. Comparative NMR studies (e.g., 2D NOESY) between modified and native proline-containing peptides can map conformational changes. Pseudo-proline derivatives (e.g., in ) show similar steric effects, reducing aggregation during solid-phase synthesis .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often stem from variations in protecting group strategies or purification methods. For instance, using chiral chromatography (e.g., with cellulose-based columns) instead of standard silica gel can improve enantiomeric purity but lower yields. Systematic replication of protocols from (employing HOBt/DIEA coupling agents) and (acid-catalyzed ester hydrolysis) under inert atmospheres may identify critical variables .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural confirmation. For stereochemical validation, circular dichroism (CD) or X-ray crystallography (if crystalline) provides definitive data. In , ¹⁹F NMR was used for fluorinated analogs, highlighting the utility of multinuclear NMR for detecting subtle stereochemical shifts .

Q. How does the compound’s hydrophilicity/hydrophobicity impact its application in membrane permeability studies?

  • Methodological Answer : The Boc group increases hydrophobicity, which can enhance membrane permeability in cell-penetrating peptides. LogP measurements via reverse-phase HPLC or octanol-water partitioning assays quantify this effect. Comparative studies with unmodified proline (e.g., in ’s cyclohexane derivatives) reveal how substituents modulate bioavailability .

Q. What strategies mitigate racemization during incorporation of this compound into peptide chains?

  • Methodological Answer : Low-temperature coupling (0–4°C) and minimized reaction times reduce racemization. Using HOBt or Oxyma as coupling agents (as in ) suppresses base-induced epimerization. Post-synthesis analysis via Marfey’s reagent can quantify D/L isomer ratios .

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